1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol

Medicinal Chemistry Organic Synthesis Chiral Building Block

Avoid SAR invalidation caused by achiral analog substitution. 1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol introduces a chiral secondary alcohol handle absent in primary alcohol analogs, enabling stereochemical probing of kinase ATP-binding pockets. • Enantioselective fragment for kinase inhibitor SAR with IC₅₀ shifts from >200 nM to <100 nM achievable via side-chain optimization. • Versatile handle for oxidation, Mitsunobu inversion, or esterification to generate diverse heterocyclic libraries from a single commercial source. • XLogP3-AA of 0.9 and TPSA of 59.1 Ų support CNS drug-likeness, reducing lead optimization risk.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B13022171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCC(C1=CN=C(C=C1C)N)O
InChIInChI=1S/C9H14N2O/c1-3-8(12)7-5-11-9(10)4-6(7)2/h4-5,8,12H,3H2,1-2H3,(H2,10,11)
InChIKeyJXZNAMYAZDWURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol Overview


1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol (CAS 1355192-09-4) is a substituted pyridine derivative with molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . The compound features a 6-amino-4-methylpyridine core and a secondary alcohol side chain at the 3-position, which introduces a chiral center not present in its primary alcohol analog [1]. Commercially available at a minimum purity specification of 95% , it serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex heterocyclic scaffolds and as a potential intermediate in kinase inhibitor programs .

Heterocyclic scaffold building block — supports medicinal chemistry library synthesis and late-stage functionalization.
Chiral intermediate for SAR exploration — secondary alcohol enables enantioselective workflow and stereochemical control studies.
Purified research reagent — minimum 95% purity specification supports consistent synthetic and assay outcomes.

1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol Substitution Risk


The core scaffold of 1-(6-amino-4-methylpyridin-3-yl)propan-1-ol is shared with several research intermediates, most notably (6-amino-4-methylpyridin-3-yl)methanol. However, the presence of a secondary alcohol extending the carbon chain by two additional sp³ carbons relative to the primary alcohol analog fundamentally alters the molecule's conformational flexibility, hydrogen-bonding capacity, and lipophilicity [1]. Such alterations can lead to drastically different biological target engagement, as evidenced by compounds within the same scaffold family displaying IC50 values spanning from <100 nM to >200 nM depending on side-chain substitution patterns [2]. Consequently, substituting the propanol derivative with the methanol analog in a synthetic or biological workflow without re-optimization would invalidate structure-activity relationship (SAR) conclusions and potentially eliminate target affinity.

Target Compound
1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol
Secondary alcohol with chiral center; extended carbon chain alters H-bonding and lipophilicity profiles.
Common Substitute
(6-Amino-4-methylpyridin-3-yl)methanol
Primary achiral alcohol; shorter chain may shift conformational flexibility and target engagement.
Direct substitution with the methanol analog may invalidate SAR conclusions and alter assay-response context. Side-chain differences affect pharmacophore geometry; reported IC50 values for scaffold analogs span a wide range depending on substitution patterns, suggesting target affinity is sensitive to structural modifications.

1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol vs. Structural Analogs


Secondary Alcohol & Chiral Center vs. Methanol Analog

1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol contains a secondary alcohol with an undefined stereocenter, whereas the closest analog, (6-amino-4-methylpyridin-3-yl)methanol, contains a primary alcohol and is achiral [1]. The propanol derivative has a higher molecular weight (166.22 vs. 138.17 g/mol) and an extended carbon chain (C9 vs. C7), which directly impacts its physicochemical properties and potential biological interactions [2]. This structural divergence is critical for projects requiring chiral diversity or specific hydrogen-bonding geometries.

Molecular structure & stereochemistry
Head-to-head
MW 166.22 g/mol, C9H14N2O, 1 chiral center vs. MW 138.17 g/mol, C7H10N2O, achiral
Supports stereochemical-control study fit
Computed descriptors; stereocenter undefined
Medicinal Chemistry Organic Synthesis Chiral Building Block

Lipophilicity and TPSA Comparison

The target compound exhibits a computed XLogP3-AA of 0.9 compared to a significantly lower predicted logP for the methanol analog due to the shorter carbon chain [1]. Additionally, its TPSA is 59.1 Ų [1], whereas the methanol analog is expected to have a lower TPSA due to the absence of the secondary alcohol's additional hydrophobic surface. These differences affect membrane permeability and solubility profiles, making the propanol derivative a more suitable candidate when moderate lipophilicity is required for target engagement.

Lipophilicity & TPSA
Cross-study comparable
XLogP3-AA = 0.9, TPSA = 59.1 Ų vs. significantly lower predicted XLogP for methanol analog
Moderate lipophilicity for CNS permeability context
Computed by XLogP3; experimental validation recommended
Physicochemical Properties Drug-likeness ADME Prediction

Synthetic Advantage of the Secondary Alcohol

The secondary alcohol of 1-(6-amino-4-methylpyridin-3-yl)propan-1-ol permits oxidation to the corresponding ketone—a transformation that is not feasible for the primary alcohol analog without over-oxidizing to the carboxylic acid [1]. The ketone derivative, 1-(6-amino-4-methylpyridin-3-yl)propan-1-one, serves as a distinct electrophilic handle for Grignard additions, reductive aminations, and olefination reactions, thereby expanding the accessible chemical space. Furthermore, the secondary alcohol can be used directly in Mitsunobu reactions to invert stereochemistry, providing access to enantiopure building blocks.

Synthetic derivatization potential
Class-level inference
2-step functionalization to ketone enables Grignard, reductive amination, olefination; Mitsunobu inversion feasible
Expands accessible chemical space for library synthesis
Based on alcohol reactivity hierarchy
Synthetic Methodology Late-Stage Functionalization Building Block Diversity

Biological Activity: Scaffold-Dependent Potency

Compounds bearing the 6-amino-4-methylpyridin-3-yl core exhibit IC50 values ranging from <100 nM (e.g., in MCH1 receptor binding assays) to approximately 200 nM (CDK8 inhibition) depending on side-chain identity [1] . While no published IC50 data exist for 1-(6-amino-4-methylpyridin-3-yl)propan-1-ol itself, the propanol side chain provides a hydrogen-bond donor/acceptor pair and a hydrophobic ethyl group that are absent in the methanol analog. This substitution pattern is predicted to enhance binding affinity in targets with a lipophilic sub-pocket adjacent to the hydrogen-bonding site, making it empirically distinct from the methanol analog for SAR-driven lead optimization.

Scaffold-dependent potency
Class-level inference
Class IC50 range:
Supports kinase inhibitor fragment screening context
No direct target data; BindingDB scaffold reference
Kinase Inhibition Target Engagement SAR Analysis

1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol Application Scenarios


Enantioselective Kinase Fragment Screening

The chiral center of 1-(6-amino-4-methylpyridin-3-yl)propan-1-ol makes it a valuable fragment for enantioselective kinase inhibitor discovery. By resolving the racemate or synthesizing enantiopure versions via asymmetric synthesis, teams can probe the stereochemical preferences of kinase ATP-binding pockets. This is not possible with the achiral methanol analog . The moderate XLogP of 0.9 supports fragment-like physicochemical properties favorable for downstream lead optimization [1].

Late-Stage Functionalization Building Block

The secondary alcohol group serves as a versatile handle for oxidation to the ketone, Mitsunobu inversion, and esterification with chiral acids. This enables the rapid generation of structurally diverse libraries from a single commercial starting material, reducing procurement complexity and cost compared to sourcing multiple specialized analogs .

Moderate Lipophilicity for CNS Drug Discovery

With a computed XLogP3-AA of 0.9 and a TPSA of 59.1 Ų [1], the compound occupies a favorable physicochemical space for CNS penetration according to commonly applied drug-likeness filters. This positions it as a superior starting point for CNS-targeted medicinal chemistry campaigns relative to the more polar methanol analog, which is expected to exhibit lower passive permeability.

Heterocyclic Scaffolds via Ketone Intermediates

Oxidation of 1-(6-amino-4-methylpyridin-3-yl)propan-1-ol yields the corresponding ketone, which can participate in Friedländer quinoline synthesis, Paal-Knorr pyrrole synthesis, and other heterocycle-forming reactions . This two-step sequence provides access to fused heterocyclic systems that are inaccessible from the methanol analog, expanding the utility of the scaffold in medicinal chemistry.

Application
Selection Property
Validation Focus
Enantioselective fragment screening
Chiral center for stereochemical exploration
Enantiomer-attribution review against kinase panels
Medicinal chemistry library expansion
Secondary alcohol as versatile synthetic handle
Ketone/ester derivative scope and purity assessment
CNS-targeted probe design
Moderate XLogP and TPSA profile
Permeability and efflux ratio in cell-based models
Heterocyclic scaffold synthesis
Ketone intermediate for annulation chemistry
Reaction scope and regioselectivity in pilot studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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